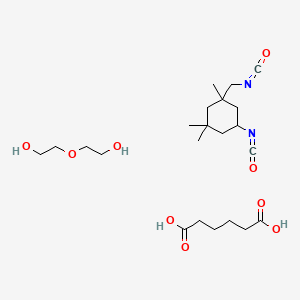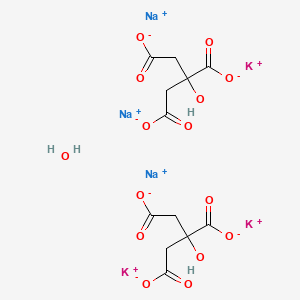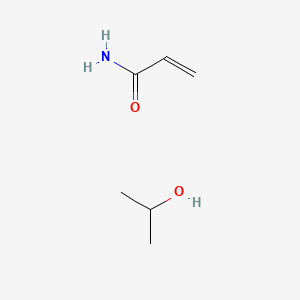
Bis(2-hydroxyéthyl) éther de 4,4'-bis(phényl)-1,1'-biphényle
Vue d'ensemble
Description
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is an organic compound that features a biphenyl core with two ethoxy groups attached to the 4,4’-positions of the biphenyl rings
Applications De Recherche Scientifique
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
Target of Action
It is known as an aromatic diol chain extender (hqee) and is commonly used in the production of polyurethane elastomers . It has good compatibility with MDI (Methylene diphenyl diisocyanate), a common isocyanate used in polyurethane production .
Mode of Action
The compound interacts with its targets by extending the chains of polymers, specifically polyurethanes . This interaction significantly improves the tensile strength, hardness, and rebound properties of the products .
Result of Action
The primary result of the action of this compound is the production of more robust, resilient polyurethane products . By extending the chains of the polymers, it enhances the physical properties of the materials, making them more suitable for various applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the polymerization process can affect the effectiveness of the chain extension . Additionally, the presence of other substances in the reaction mixture can also impact the compound’s performance .
Analyse Biochimique
Biochemical Properties
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions, particularly at the benzylic position, where it can undergo free radical bromination and nucleophilic substitution . The compound’s biphenyl structure allows it to engage in resonance stabilization, which can affect its reactivity and interaction with other molecules.
Cellular Effects
The effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, its impact on gene expression can alter the production of proteins and enzymes, further influencing cellular activities.
Molecular Mechanism
At the molecular level, 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s biphenyl core allows it to engage in resonance stabilization, which can enhance its binding affinity to specific enzymes and proteins . This interaction can lead to the inhibition or activation of enzymatic activity, thereby modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can result in alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including alterations in gene expression and enzyme activity . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s biphenyl structure allows it to participate in oxidation-reduction reactions, influencing metabolic flux and the levels of specific metabolites . Its interaction with enzymes can modulate their activity, thereby affecting overall metabolic processes.
Transport and Distribution
Within cells and tissues, 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s biphenyl core and ethoxy substituents play a role in determining its transport and distribution properties.
Subcellular Localization
The subcellular localization of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol typically involves the reaction of 4,4’-dihydroxybiphenyl with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the biphenyl react with the ethylene oxide to form the ethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of biphenyl-4,4’-dicarboxylic acid.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bis(ethanoic acid): Similar structure but with carboxylic acid groups instead of ethoxy groups.
4,4’-Dihydroxybiphenyl: The precursor compound with hydroxyl groups instead of ethoxy groups.
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bis(methanol): Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is unique due to its specific combination of biphenyl and ethoxy groups, which confer distinct chemical and physical properties
Propriétés
IUPAC Name |
2-[4-[4-(2-hydroxyethoxy)phenyl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHBHOYULRMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175203 | |
| Record name | 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20994-26-7 | |
| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20994-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(4-(2-Hydroxyethoxy)phenyl)phenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-(4-(2-HYDROXYETHOXY)PHENYL)PHENOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU252KTJ5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(2-Hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol](/img/structure/B1614974.png)











